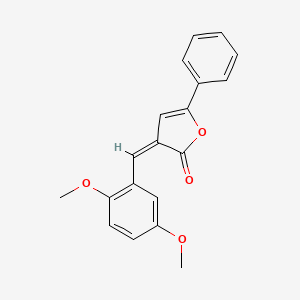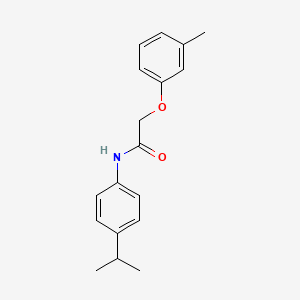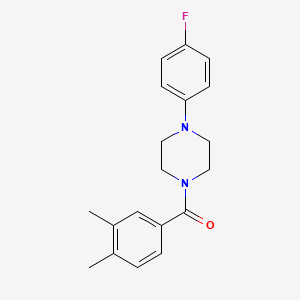![molecular formula C19H26N2O4 B5520659 4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)
4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spirodiones, including compounds structurally related to "4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione," involves multi-step organic reactions. For example, Ahmed et al. (2012) describe the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid in aqueous ethanol under reflux conditions without a catalyst, illustrating the complexity and the type of reactions involved in synthesizing spirodione derivatives (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of spirodione derivatives is characterized by their unique spiro framework, which involves a cycloalkane ring and a dione moiety. Zeng et al. (2010) reported the crystal structure of a molecule prepared from (R)-1,5-dioxaspiro[5.5]undecane-2,4-dione and 4-methoxybenzaldehyde, revealing a distorted envelope conformation of the 1,3-dioxane ring (Zeng, Suo, & Jian, 2010).
Chemical Reactions and Properties
Spirodione compounds participate in various chemical reactions, demonstrating their reactivity and functional versatility. Hudnall et al. (2021) explored the synthesis and reactivity of a related spirodione, emphasizing the challenges in achieving certain transformations due to steric hindrance, highlighting the intricate balance between molecular structure and reactivity in these compounds (Hudnall, Reinheimer, & Dorsey, 2021).
Physical Properties Analysis
The physical properties of spirodiones, such as solubility, melting points, and crystallinity, are crucial for their application in chemical synthesis and potential pharmaceutical use. The specific physical properties of "4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione" would depend on its precise molecular structure and substituents.
Chemical Properties Analysis
Spirodiones exhibit a range of chemical properties, including redox behavior, as reported by Abou-Elenien et al. (1991) for a series of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. Their study into the electrolytic oxidation and reduction of these compounds in non-aqueous media provides insight into the chemical behavior of spirodione derivatives (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).
科学的研究の応用
Synthesis Techniques and Applications
Synthesis of Spiro Compounds : Spiro compounds, similar in structure to 4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione, have been synthesized through various methods, highlighting their structural complexity and potential for diverse applications. For instance, Ahmed et al. (2012) synthesized 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones via a refluxing process without using any catalyst, showcasing a method for creating complex spiro structures (Ahmed et al., 2012).
Conversion to Oxime Derivatives : Research by Rahman et al. (2013) focused on converting ketones from heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives, demonstrating the chemical flexibility and potential for further chemical manipulations of spiro compounds (Rahman et al., 2013).
Crystal Structure Analysis : The study of crystal structures of spiro compounds, as conducted by Zeng et al. (2013), provides insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications in material science or pharmaceuticals (Zeng et al., 2013).
将来の方向性
特性
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-14(2)21-13-19(25-18(23)17(21)22)7-9-20(10-8-19)12-15-5-4-6-16(11-15)24-3/h4-6,11,14H,7-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOFRAXZZIPGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCN(CC2)CC3=CC(=CC=C3)OC)OC(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)
![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)


![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)

![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)